Alaproclate hydrochloride
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKSOWFKIUFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-82-6 (Parent) | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60719-83-7 | |
| Record name | Alaproclate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaproclate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALAPROCLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Pathways for Alaproclate Hydrochloride
Classical Synthesis from Tertiary Alcohol Intermediates
The foundational synthesis of this compound begins with the formation of a tertiary alcohol via a Grignard reaction. In this method, a benzylic Grignard reagent (e.g., 4-chlorobenzylmagnesium chloride) reacts with acetone to yield 1-(4-chlorophenyl)-2-methylpropan-2-ol. Subsequent esterification with α-bromocarboxylic acid chloride introduces the 2-aminopropanoate moiety, followed by amination to produce the free base. Final hydrochlorination with hydrogen chloride in ethanol yields the crystalline hydrochloride salt. This three-step process achieves an overall radiochemical yield of 13% when using carbon-14-labeled acetone, as demonstrated in isotopic synthesis studies.
Isotopic Labeling for Pharmacokinetic Studies
Carbon-14 labeling of this compound enables precise tracking of its metabolic fate. The synthesis involves reacting (2-¹⁴C)acetone with a benzylic Grignard reagent to form labeled tertiary alcohol. Esterification with α-bromocarboxylic acid chloride and subsequent amination with ammonia completes the radiolabeled structure. This method’s critical advantage lies in its compatibility with tracer studies, though scalability remains limited due to the specialized handling required for radioactive materials.
Optimization of Reaction Conditions
Solvent and Temperature Modifications
Patent EP2172464B1 highlights the role of solvent polarity in crystallizing the hydrochloride salt. Ethyl acetate, when combined with hydrochloric acid, produces a high-purity product (≥98%) at 0–5°C. Conversely, aqueous tetrahydrofuran (THF) mixtures (≤10% water) enhance intermediate solubility during Grignard reactions, reducing side-product formation. Elevated temperatures (50–80°C) during demethylation steps improve reaction rates but necessitate stringent pH control to prevent decomposition.
Catalytic and Reagent Innovations
Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to accelerate esterification kinetics. This approach reduces reaction times by 40% compared to traditional methods, albeit with a marginal increase in impurity levels (≤2%). Alternative aminating agents, such as aqueous ammonium hydroxide, have replaced gaseous ammonia in small-scale syntheses, enhancing safety without compromising yield.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile-phosphate buffer (pH 7.6) mobile phase remains the gold standard for purity assessment. A typical chromatogram reveals a primary peak at 8.2 minutes (this compound) and minor impurities (<0.5%) eluting between 6.5 and 9.0 minutes.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile:Phosphate buffer (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 ± 0.3 minutes |
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at 1745 cm⁻¹ (ester C=O stretch) and 1590 cm⁻¹ (aromatic C-Cl vibration). Nuclear magnetic resonance (¹H NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) reveals singlet peaks at δ 1.45 ppm (6H, C(CH₃)₂) and δ 7.35 ppm (4H, aromatic protons).
Comparative Analysis of Synthetic Methods
Table 2: Yield and Purity Across Preparation Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical Grignard | 3 | 13 | 98.5 | Scalability |
| Isotopic Labeling | 3 | 9 | 99.2 | Tracer compatibility |
| Patent EP2172464B1 | 4 | 18 | 99.8 | High crystallinity |
The patent-derived method achieves superior yield and purity through controlled crystallization but requires additional purification steps, increasing production costs by ~20%.
Chemical Reactions Analysis
Alaproclate hydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur, particularly involving the ester group.
Substitution: The compound can undergo substitution reactions, especially involving the chlorine atom on the phenyl ring.
Common reagents and conditions used in these reactions include Grignard reagents, bromopropionyl bromide, and ammonia . Major products formed from these reactions include the tertiary alcohol and the ester intermediate .
Scientific Research Applications
Ocular Disorders
Alaproclate hydrochloride has been investigated for its potential in treating ocular disorders, particularly those associated with light-induced retinal degeneration. Studies indicate that it may reduce oxidative stress and the production of reactive oxygen species (ROS) in retinal cells, which are critical factors in conditions like age-related macular degeneration and retinitis pigmentosa. The compound's ability to modulate signaling pathways related to G-protein coupled receptors could provide therapeutic benefits in managing these disorders .
Key Findings:
- Alaproclate may inhibit the activation of Gs- or Gq-protein coupled receptors, potentially mitigating photoreceptor cell death due to oxidative stress.
- Effective compositions containing alaproclate could serve as novel treatments for various retinal diseases linked to oxidative damage.
Neurological Applications
Research has shown that alaproclate can influence serotonin levels in the brain, particularly within the lateral hypothalamic area and medial preoptic area. Microinjection studies have demonstrated that alaproclate increases latency to initiate copulation in male subjects, suggesting a role in modulating sexual behavior through serotonergic pathways .
Behavioral Studies:
- In animal models, alaproclate administration resulted in increased grooming behavior and altered locomotor activity, indicating its influence on serotonergic signaling and behavioral responses .
- The blockade of serotonin uptake by alaproclate has been linked to enhanced respiratory activity, suggesting potential applications in respiratory regulation .
Antidepressant Research
Initially developed as an antidepressant, alaproclate's mechanism as a selective serotonin reuptake inhibitor positions it within the broader context of mood disorder treatments. Although its clinical development was discontinued due to adverse effects, it remains a subject of interest for understanding serotonin modulation and its implications for depression therapy .
Clinical Insights:
- Alaproclate was one of the early SSRIs explored for treating depression but faced challenges related to liver toxicity observed in preclinical studies.
- Further investigation into its safety profile and efficacy could revitalize interest in alaproclate as a potential antidepressant.
Mechanism of Action
Alaproclate hydrochloride exerts its effects primarily through two mechanisms:
Selective Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission.
NMDA Receptor Antagonism: It acts as a non-competitive antagonist of the NMDA receptor, modulating glutamatergic neurotransmission.
These mechanisms involve molecular targets such as the serotonin transporter and the NMDA receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alaproclate hydrochloride belongs to the SSRI class but diverges from peers through dual mechanisms and structural features. Below is a detailed comparison with key SSRIs and related compounds:
Mechanism of Action
Pharmacokinetic Profile
- Alaproclate HCl : Exhibits linear in vitro-in vivo correlations for dissolution and bioavailability. Controlled-release matrix tablets show a relationship between in vitro mean dissolution time and in vivo mean residence time .
- Fluoxetine/Paroxetine : Both have long half-lives (1–4 days) due to active metabolites, unlike Alaproclate, which lacks documented metabolites .
Potency and Selectivity
- Serotonin Reuptake Inhibition : Alaproclate’s potency (EC₅₀ = 4 mg/kg in rat hippocampus) is comparable to early SSRIs like zimelidine but lower than fluoxetine or paroxetine .
- NMDA Antagonism : Unique to Alaproclate among SSRIs, with IC₅₀ = 1.1 μM for NMDA currents, akin to low-affinity NMDA blockers like memantine .
- Lymphocyte Proliferation : In trout lymphocytes, Alaproclate (10 µM) showed weaker inhibition of proliferation compared to fluoxetine/paroxetine (significant at 0.1 µM) .
Structural and Chemical Features
Alaproclate’s ester linkage and bulky tert-phenethyl group contribute to its selectivity but limit metabolic stability compared to fluoxetine’s aryloxypropylamine backbone .
Data Table: Comparative Analysis of Alaproclate and SSRIs
Research Implications and Limitations
Alaproclate’s dual mechanism positions it as a candidate for comorbid depression and neurodegeneration. However, its weaker potency in serotonin reuptake compared to modern SSRIs and lack of clinical data limit translation . Structural analogs (e.g., α-methylated derivatives) show reduced activity, underscoring the importance of its ester-based architecture .
Biological Activity
Alaproclate hydrochloride, a selective serotonin reuptake inhibitor (SSRI), was initially developed in the 1970s by Astra AB (now AstraZeneca) as an antidepressant. Its biological activity is characterized by its effects on serotonin levels, NMDA receptor antagonism, and potential implications in neurological disorders. This article explores the compound's biological activity through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 60719-83-7
- Molecular Formula : C₁₃H₁₈ClNO₂·HCl
- Molecular Weight : 292.2 g/mol
- Solubility : Soluble in water
Alaproclate functions primarily as a selective serotonin reuptake inhibitor (SSRI), which means it increases serotonin availability in the synaptic cleft by inhibiting its reuptake into presynaptic neurons. This action is crucial for its antidepressant effects. Additionally, alaproclate has been shown to act as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory function .
Table 1: Summary of Biological Activities
Serotonin Modulation
Alaproclate has been demonstrated to modulate extracellular serotonin levels significantly. In experiments involving microinjections into the lateral hypothalamic area (LHA) and medial preoptic area (MPOA) of rats, alaproclate increased extracellular serotonin concentrations in a dose-dependent manner. This effect was statistically significant, indicating that alaproclate effectively enhances serotonergic transmission .
Behavioral Studies
In behavioral assays, alaproclate administration resulted in increased grooming behavior among subjects, suggesting an anxiolytic or antidepressant effect. Additionally, it decreased immobility time in forced swim tests, a common model for assessing antidepressant efficacy .
Case Studies and Research Findings
- Neuroprotective Effects : In a study using N2a murine neuroblastoma cells expressing apolipoprotein E4 (ApoE4), alaproclate increased levels of sirtuin 1 (SIRT1), a protein associated with neuroprotection and cognitive enhancement. The IC50 for this effect was determined to be 2.3 µM .
- Toxicological Assessment : Research on the larval mosquito Aedes aegypti indicated that alaproclate's toxicity varied with environmental pH levels, being most potent in alkaline conditions. The study highlighted the compound's influence on hemolymph acid-base balance and osmotic pressure .
- Clinical Implications : Although initially promising as an antidepressant, concerns regarding hepatotoxicity led to the discontinuation of alaproclate's development for widespread clinical use . However, ongoing research continues to explore its potential applications in treating neurodegenerative diseases.
Table 2: Key Findings from Behavioral Studies
Q & A
Q. What experimental models are commonly used to evaluate the serotonin reuptake inhibition (SRI) activity of Alaproclate hydrochloride, and what key parameters should be measured?
Alaproclate's SRI activity is typically assessed in rat brain tissue slices (e.g., cortex, hippocampus) using neurotransmitter depletion assays. For example, inhibition of 4-methyl-α-ethyl-m-tyramine-induced serotonin depletion is measured, with EC₅₀ values calculated across brain regions (e.g., 18 mg/kg in cortex, 4 mg/kg in hippocampus) . Researchers should standardize dosing regimens (e.g., 20 mg/kg twice daily) and validate results via complementary methods, such as NMDA-induced current inhibition in hippocampal neurons (IC₅₀ = 1.1 µM) . Control groups must include baseline serotonin levels and untreated models to isolate drug effects.
Q. How is the antidepressant-like activity of this compound demonstrated in preclinical studies?
The forced swim test (FST) in rats is a standard model. Alaproclate (40 mg/kg) reduces immobility time, a behavioral correlate of antidepressant efficacy. Researchers must control for confounding factors like locomotor activity and ensure blinding to minimize bias. Dose-response curves and comparisons with established SSRIs (e.g., fluoxetine) are critical for validating specificity .
Q. What chemical and stability considerations are essential when handling this compound in laboratory settings?
this compound (C₁₃H₁₈ClNO₂·HCl) is a white crystalline solid with a melting point of 98–99°C. It is water-soluble but degrades under prolonged exposure to light or humidity. Storage should adhere to anhydrous conditions at room temperature in sealed containers. Disposal requires incineration with a scrubber system to neutralize HCl byproducts .
Advanced Research Questions
Q. How does the Stabase protection strategy enhance the α-methylation of this compound, and what methodological advantages does it offer?
Stabase protection (using 1,1,4,4-tetramethyl-1,4-dichlorosilacyclohexane) enables selective α-alkylation of Alaproclate's ester group. The protocol involves:
- Generating a Stabase ester adduct via lithium diisopropylamide (LDA) at −78°C.
- Hydrolysis under mild biphasic conditions (ethyl acetate/1 M HCl) to transiently cleave silyl groups without ester degradation. This method avoids elimination reactions common in tertiary alcohols, achieving a 65–80% yield of the α-methylated derivative. Validation via NMR and HPLC is critical to confirm purity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Alaproclate derivatives?
The α-methylated derivative of Alaproclate (compound 4) shows weak serotonin uptake inhibition in vitro (IC₅₀ > 100 µM) but no significant in vivo activity in mouse models. To resolve this, researchers should:
- Perform pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration.
- Compare metabolic stability using liver microsome assays.
- Validate target engagement via ex vivo receptor binding studies in brain tissue .
Q. What experimental design considerations are critical when investigating Alaproclate's neuroprotective effects in Alzheimer's disease models?
Studies in ApoE4-expressing N2a neuroblastoma cells and AD mice require:
- Dose optimization (e.g., 20 mg/kg twice daily) to upregulate SIRT1, a longevity-linked deacetylase.
- Inclusion of age-matched wild-type and ApoE4-negative controls.
- Behavioral assays (e.g., Morris water maze) to correlate SIRT1 levels with cognitive outcomes. Longitudinal designs with pre- and post-treatment assessments are recommended .
Q. What methodological pitfalls arise when interpreting Alaproclate's dual inhibition of serotonin reuptake and NMDA receptor activity?
Alaproclate inhibits NMDA-induced currents (IC₅₀ = 1.1 µM) and voltage-gated potassium currents (IC₅₀ = 6.9 µM), complicating mechanistic studies. To disentangle these effects:
- Use selective NMDA antagonists (e.g., MK-801) as controls.
- Employ patch-clamp electrophysiology to isolate ion channel modulation.
- Conduct gene knockout models (e.g., GluN1-deficient mice) to validate NMDA-specific pathways .
Data Analysis and Reproducibility
Q. How should researchers standardize data reporting for Alaproclate's pharmacokinetic and pharmacodynamic parameters?
- Report EC₅₀/IC₅₀ values with 95% confidence intervals.
- Use mg/kg for in vivo doses and µM/mM for in vitro concentrations.
- Adopt the ARRIVE guidelines for preclinical studies to ensure transparency in sample sizes, randomization, and statistical methods .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Validate purity via HPLC (≥98%) and elemental analysis.
- Document reaction conditions (temperature, solvent ratios) meticulously.
- Cross-reference CAS 60719-82-6 and molecular formula (C₁₃H₁₈ClNO₂·HCl) to confirm identity .
Contradictory Findings and Troubleshooting
Q. Why does Alaproclate show region-specific serotonin reuptake inhibition in the brain, and how can this be leveraged therapeutically?
Differential expression of serotonin transporters (SERT) across brain regions (e.g., higher SERT density in hippocampus vs. striatum) may explain varying EC₅₀ values. Researchers should:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
